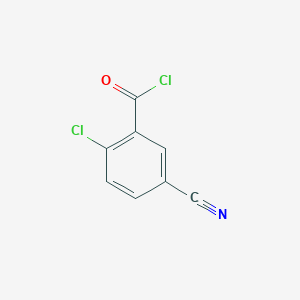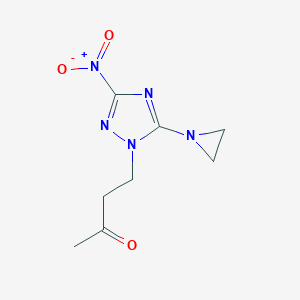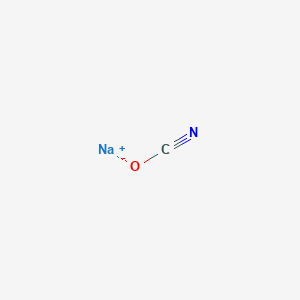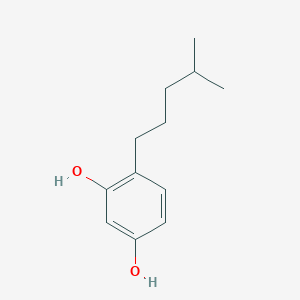
4-(4-Methylpentyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpentyl)benzene-1,3-diol is a chemical compound that belongs to the family of alkylresorcinols. It is also known as MPB or Methylpentylresorcinol. MPB is a white crystalline powder that is widely used in various scientific research applications. It is a potent antioxidant and has been found to possess a wide range of biological activities.
作用機序
MPB exerts its biological activities by scavenging free radicals and inhibiting oxidative stress. It also regulates the expression of various genes involved in inflammation and cell proliferation. MPB has been found to interact with various cellular targets, including enzymes and receptors, and modulates their activity.
生化学的および生理学的効果
MPB has been found to have a wide range of biochemical and physiological effects. It can regulate the expression of various genes involved in inflammation and cell proliferation. It also modulates the activity of various enzymes and receptors. MPB has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. It also exhibits a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
実験室実験の利点と制限
MPB is a well-established compound, and its synthesis is a well-established process. It is readily available for research purposes and can be easily incorporated into various experimental protocols. However, MPB has some limitations in lab experiments. It is a potent antioxidant and can interfere with the results of oxidative stress assays. MPB can also interact with various cellular targets, and its effects may be difficult to interpret in complex biological systems.
将来の方向性
MPB has been extensively studied for its biological activities, and its potential applications in various fields are being explored. Future research directions include the development of new synthetic routes for MPB, the identification of new cellular targets, and the investigation of its potential applications in the prevention and treatment of various diseases. The use of MPB in combination with other compounds is also being explored to enhance its biological activities.
合成法
The synthesis of MPB is carried out by the reaction of 4-methylpentanal with resorcinol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of MPB is a well-established process, and the compound is readily available for research purposes.
科学的研究の応用
MPB has been extensively studied for its biological activities and has been found to possess a wide range of properties. It is a potent antioxidant and has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. MPB has also been found to have a neuroprotective effect and can help in the prevention of neurodegenerative diseases.
特性
CAS番号 |
116529-93-2 |
|---|---|
製品名 |
4-(4-Methylpentyl)benzene-1,3-diol |
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
4-(4-methylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-9(2)4-3-5-10-6-7-11(13)8-12(10)14/h6-9,13-14H,3-5H2,1-2H3 |
InChIキー |
YLNRSZMAMFXDQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
正規SMILES |
CC(C)CCCC1=C(C=C(C=C1)O)O |
同義語 |
1-(2,4-Dihydroxyphenyl)-4-methylpentane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
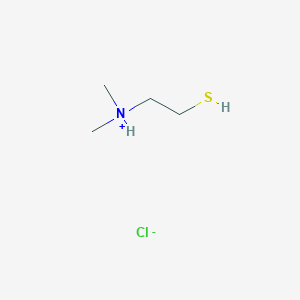
![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)
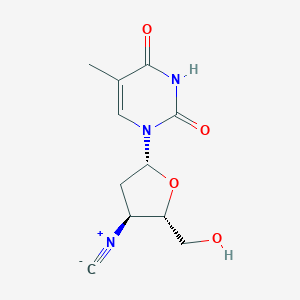
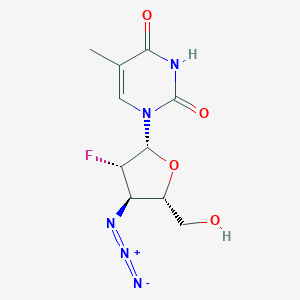
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
